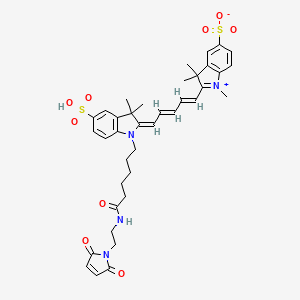
2-((1E,3E)-5-((E)-1-(6-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy5-Mal: (Sulfo-Cyanine5 Maleimide) is a water-soluble, far-red fluorescent dye that belongs to the Cyanine dye family. It is characterized by its ability to react with thiol groups in proteins, forming stable conjugates. This property makes it particularly useful for labeling proteins, peptides, and other biomolecules in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Sulfo-Cy5-Mal is synthesized by introducing a maleimide group to the Cyanine dye structure. The maleimide group is reactive towards thiol groups, allowing for the formation of stable thioether bonds. The synthesis involves the following steps:
Formation of Cyanine Dye Core: The core structure of the Cyanine dye is synthesized through a series of condensation reactions involving nitrogen-containing heterocycles and aldehydes.
Introduction of Sulfonate Groups: Sulfonate groups are added to the Cyanine dye to enhance its water solubility.
Attachment of Maleimide Group: The maleimide group is introduced through a reaction with an amine-functionalized Cyanine dye, forming Sulfo-Cy5-Mal
Industrial Production Methods: : Industrial production of Sulfo-Cy5-Mal involves scaling up the synthetic routes mentioned above. The process includes:
Large-Scale Condensation Reactions: Conducting the condensation reactions in large reactors to produce the Cyanine dye core.
Purification: Using techniques such as column chromatography and recrystallization to purify the intermediate and final products.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures
Chemical Reactions Analysis
Types of Reactions: : Sulfo-Cy5-Mal primarily undergoes substitution reactions with thiol groups in proteins and other biomolecules. The maleimide group reacts with the thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Thiol-containing biomolecules (e.g., cysteine residues in proteins).
Conditions: The reaction typically occurs in aqueous buffers at neutral to slightly basic pH (pH 6.5-7.5). .
Major Products: : The major product of the reaction is a stable thioether-linked conjugate between Sulfo-Cy5-Mal and the thiol-containing biomolecule .
Scientific Research Applications
Sulfo-Cy5-Mal has a wide range of applications in scientific research, including:
Biological Labeling: It is extensively used for labeling proteins, peptides, and antibodies in various biological assays, including flow cytometry, fluorescence microscopy, and Western blotting
Fluorescence Imaging: Due to its far-red fluorescence, Sulfo-Cy5-Mal is used in fluorescence imaging to visualize cellular structures and processes with minimal background interference
Drug Delivery: Sulfo-Cy5-Mal conjugates are used in drug delivery systems to track the distribution and localization of therapeutic agents in vivo.
Mechanism of Action
Sulfo-Cy5-Mal exerts its effects through the formation of stable thioether bonds with thiol groups in proteins and other biomolecules. The maleimide group in Sulfo-Cy5-Mal reacts specifically with thiol groups, resulting in the covalent attachment of the fluorescent dye to the target molecule. This allows for the visualization and tracking of the labeled biomolecules in various assays and imaging techniques .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cy3-Mal: Another member of the Cyanine dye family with similar properties but different spectral characteristics.
Alexa Fluor 647: A far-red fluorescent dye with similar applications in biological labeling and imaging.
IR 650 Dye: A near-infrared dye used for similar purposes but with different excitation and emission wavelengths
Uniqueness: : Sulfo-Cy5-Mal is unique due to its combination of water solubility, far-red fluorescence, and specific reactivity towards thiol groups. These properties make it particularly suitable for applications requiring minimal background fluorescence and stable conjugation to biomolecules .
Properties
Molecular Formula |
C38H44N4O9S2 |
|---|---|
Molecular Weight |
764.9 g/mol |
IUPAC Name |
2-[(1E,3E,5E)-5-[1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C38H44N4O9S2/c1-37(2)28-24-26(52(46,47)48)15-17-30(28)40(5)32(37)12-8-6-9-13-33-38(3,4)29-25-27(53(49,50)51)16-18-31(29)41(33)22-11-7-10-14-34(43)39-21-23-42-35(44)19-20-36(42)45/h6,8-9,12-13,15-20,24-25H,7,10-11,14,21-23H2,1-5H3,(H2-,39,43,46,47,48,49,50,51) |
InChI Key |
OLRTZDDIXXDJPO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


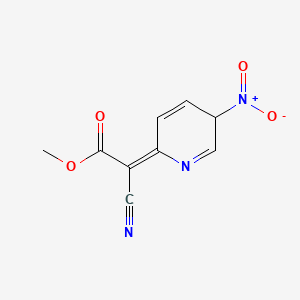
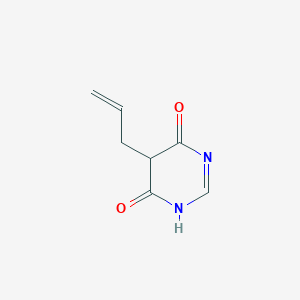

![2-[(4R,5S,7R,8S,11S,12S,13S)-13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B12364984.png)
![1,2,3,4,4a,5,5a,6,6a,6b,7,8,9,10,10a,11,11a,12,12a,12b-Icosahydroindolo[3,2-b]carbazole](/img/structure/B12364989.png)
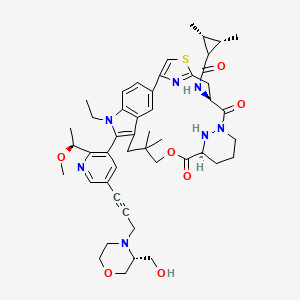

![1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12364999.png)
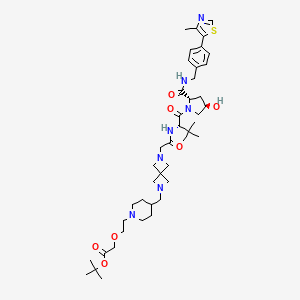
![5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B12365017.png)
![2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B12365025.png)
![Glc(a1-3)Glc6Ac(b1-3)[coumaroyl(-1)[Bz(-3)]Fruf(b2-2)][coumaroyl(3-OMe)(-4)]D-Ido(a1-1b)Glc](/img/structure/B12365031.png)
![(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12365037.png)
![(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid](/img/structure/B12365045.png)
